4-(2-bromobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione
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Overview
Description
4-(2-bromobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms, and is substituted with a bromobenzoyl group and a phenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the thiazepane ring through a cyclization reaction involving a suitable sulfur and nitrogen-containing precursor. The bromobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 2-bromobenzoyl chloride as the acylating agent. The phenyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and acylation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-bromobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazepane ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential biological activity could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-(2-bromobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione exerts its effects depends on its interaction with molecular targets. The bromobenzoyl group may facilitate binding to specific proteins or enzymes, while the thiazepane ring could interact with nucleic acids or other biomolecules. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-bromobenzoyl chloride: A precursor used in the synthesis of the target compound.
Phenylthiazepane derivatives: Compounds with similar thiazepane rings but different substituents.
Benzoyl-substituted thiazepanes: Compounds with benzoyl groups attached to the thiazepane ring.
Uniqueness
4-(2-bromobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is unique due to the specific combination of functional groups it possesses. The presence of both a bromobenzoyl group and a phenyl group on the thiazepane ring imparts distinct chemical and biological properties that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2-bromophenyl)-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3S/c19-16-9-5-4-8-15(16)18(21)20-11-10-17(24(22,23)13-12-20)14-6-2-1-3-7-14/h1-9,17H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZUXZQTNBWIFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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